N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide
Description
N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide is a hybrid heterocyclic compound combining a benzimidazole core, a coumarin-derived chromen-2-ylidene moiety, and a 3-nitrobenzohydrazide substituent.
Condensation: Formation of the benzimidazole ring via reactions between substituted phenylenediamines and carbonyl-containing precursors (e.g., methyl-4-formyl benzoate) under acidic or oxidative conditions .
Hydrazide Formation: Reaction of intermediates with hydrazine hydrate to generate hydrazide derivatives .
Schiff Base Formation: Final condensation with substituted aldehydes to yield the target hydrazone .
The coumarin-benzimidazole framework may contribute to π-conjugation, relevant for applications in nonlinear optics (NLO) or medicinal chemistry .
Properties
Molecular Formula |
C23H15N5O4 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-nitrobenzamide |
InChI |
InChI=1S/C23H15N5O4/c29-22(15-7-5-8-16(12-15)28(30)31)26-27-23-17(13-14-6-1-4-11-20(14)32-23)21-24-18-9-2-3-10-19(18)25-21/h1-13H,(H,24,25)(H,26,29)/b27-23- |
InChI Key |
UECYOJKFWPLXRQ-VYIQYICTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/O2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3-(1H-13-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation of 3-nitrobenzohydrazide with a suitable aldehyde or ketone derivative of benzodiazole and chromene. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-3-(1H-13-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzodiazoles, and chromenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(2Z)-3-(1H-13-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-NITROBENZOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-13-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Traditional methods (e.g., ) require prolonged reflux (~7 hours), whereas microwave-assisted synthesis () drastically reduces reaction time without compromising yield.
- The target compound’s synthesis likely follows a hybrid approach, combining hydrazide formation () and aldehyde condensation ().
Spectroscopic and Structural Features
Table 3: Spectroscopic Data Comparison
Key Observations :
Key Observations :
- The target compound’s predicted NLO response matches Spbzl*, suggesting utility in optical materials .
Biological Activity
N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential uses, and relevant research findings.
Structural Characteristics
The compound features a benzimidazole moiety , a chromene ring system , and a nitrobenzohydrazide linkage . Its molecular formula is , with a molecular weight of approximately 400.4 g/mol. The combination of these structural elements contributes to its diverse biological activities, particularly in oncology and neuropharmacology.
Anticancer Properties
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has shown that compounds with similar structural features often exhibit significant anticancer activity due to their ability to interact with various cellular pathways.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzimidazole, Chromene, Nitrobenzohydrazide | Potential anticancer activity |
| Benzothiazole derivatives | Sulfur-containing heterocycles | Anticancer and antimicrobial properties |
| Chromene derivatives | Chromene rings | Antioxidant and anti-inflammatory effects |
| Benzimidazole derivatives | Benzimidazole moiety | Potential antiviral and anticancer agents |
The exact mechanism of action for this compound remains to be fully elucidated. However, initial research suggests that it may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression and neurodegeneration.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various molecular targets, providing insights into its potential therapeutic applications. These investigations are crucial for understanding how the compound may inhibit pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
- In Vitro Studies : Initial in vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest strong binding affinities, supporting further investigation into its therapeutic efficacy.
- Comparative Analysis : Comparative analysis with other benzimidazole and chromene derivatives highlights the unique properties of this compound, suggesting it may offer advantages over existing therapeutics in terms of potency and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
